molecular formula C23H21NO2S B12613064 N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide CAS No. 918631-90-0

N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide

Cat. No.: B12613064
CAS No.: 918631-90-0
M. Wt: 375.5 g/mol
InChI Key: QFQDTRLSFKGEDZ-UHFFFAOYSA-N
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Description

N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 2,2-diphenylcyclobutylidene substituent. The cyclobutylidene group introduces a strained four-membered ring system with two phenyl groups at the 2-position and a conjugated enamine-like structure. This unique architecture likely influences its electronic properties, steric bulk, and reactivity.

Properties

CAS No.

918631-90-0

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2,2-diphenylcyclobutylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H21NO2S/c1-18-12-14-21(15-13-18)27(25,26)24-22-16-17-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

QFQDTRLSFKGEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopropyltriphenylphosphonium bromide with sodium hydride in tetrahydrofuran under an inert atmosphere at 70°C. This is followed by the addition of benzophenone in the presence of potassium tert-butylate, also in tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yields through process engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Sulfonamide derivatives share the common benzenesulfonamide core but differ in substituents attached to the nitrogen atom. Key structural comparisons include:

  • N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide (): Features a pyridylmethyl group, introducing a nitrogen-containing heterocycle. This enhances hydrogen-bond acceptor capacity compared to the target compound’s purely aromatic diphenylcyclobutylidene group .
  • 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (): Incorporates a five-membered cyclopentenylidene ring.
  • N-[4,4-difluoro-2,2-dimethyl-1-(2-phenylethyl)but-3-en-1-ylidene]-4-methylbenzenesulfonamide (): Possesses a fluorinated alkenylidene chain, offering distinct electronic effects and lipophilicity compared to the target’s purely hydrocarbon-based substituent .

Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties/Findings Reference
N-(2,2-Diphenylcyclobutylidene)-4-methylbenzene-1-sulfonamide 2,2-Diphenylcyclobutylidene C23H20N2O2S* High steric bulk; potential ring strain -
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide 2-Pyridylmethyl C13H14N2O2S Database match 71.6–92%; polar heterocycle
N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide 2-Chloroethyl C9H12ClNO2S Synthesized via substitution; Cl enhances reactivity
4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide 3-Propylcyclopent-2-en-1-ylidene C15H19NO3S Reduced ring strain vs. cyclobutylidene

*Molecular formula inferred based on substituent analysis.

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